A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(Azetidin-3-ylcarbonyl)azepane Trifluoroacetate
A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(Azetidin-3-ylcarbonyl)azepane Trifluoroacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing 1-(Azetidin-3-ylcarbonyl)azepane Trifluoroacetate
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a novel small molecule featuring a unique combination of three key structural motifs: a strained four-membered azetidine ring, a seven-membered azepane ring, and a trifluoroacetate (TFA) counter-ion. Each of these components imparts distinct characteristics that collectively define its physicochemical profile, which in turn governs its behavior in biological systems and its potential as a therapeutic agent.[1][2][3][4]
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The azetidine moiety, a saturated four-membered nitrogen heterocycle, is a desirable feature in medicinal chemistry. Its strained ring system can lead to unique conformational constraints and metabolic stability.[1]
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The azepane ring, a seven-membered saturated heterocycle, contributes to the molecule's size and lipophilicity.[3]
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The amide linkage between these two rings provides a polar, hydrogen-bonding capable group that influences solubility and potential target interactions.
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The trifluoroacetate (TFA) salt form is a direct consequence of purification methods, typically reversed-phase HPLC, and significantly impacts properties like solubility and hygroscopicity.
Understanding the physicochemical properties of this compound is not merely an academic exercise; it is a critical step in drug discovery and development. These properties dictate everything from a compound's solubility in assay buffers to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This guide provides a comprehensive overview of the predicted properties of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate and details the experimental protocols necessary for their empirical determination.
Predicted Physicochemical Profile & Its Implications
While specific experimental data for this exact molecule is not publicly available, we can predict its key physicochemical properties based on its structure. These predictions form the basis for designing a robust experimental characterization plan.
| Property | Predicted Characteristic | Rationale & Implication for Drug Development |
| Molecular Weight | ~310.3 g/mol (as TFA salt) | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Aqueous Solubility | High | The TFA salt form, where the azetidine nitrogen is protonated, dramatically increases aqueous solubility. This is advantageous for in vitro assays and potential intravenous formulations, but may need to be considered for oral absorption. |
| Lipophilicity (logD at pH 7.4) | Low to Moderate | The azepane ring provides lipophilic character, but this is counteracted by the positive charge on the azetidine nitrogen and the polar amide group. The resulting logD will be a balance of these effects, which is crucial for membrane permeability and target engagement. |
| pKa | ~8-10 (for the azetidinyl nitrogen) | This indicates that the compound will be predominantly protonated and positively charged at physiological pH (7.4). This is a key determinant of its interaction with biological membranes and potential targets.[5][6] |
| Hygroscopicity | Likely Hygroscopic | TFA salts are known to absorb moisture from the atmosphere. This can affect the accuracy of weighing for sample preparation and can have implications for the stability and handling of the solid form.[7][8] |
| Chemical Stability | Generally Stable; Potential for Amide Hydrolysis | The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions. The strained azetidine ring is also a potential site of reactivity. |
Experimental Characterization: Protocols and Methodologies
To move from prediction to empirical data, a series of well-defined experiments are necessary. The following section details the standard, field-proven protocols for characterizing the key physicochemical properties of a novel compound like 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate.
Solubility Determination
Solubility is arguably one of the most critical early-stage physicochemical properties. It is essential to distinguish between kinetic and thermodynamic solubility.
3.1.1. Kinetic Solubility Assay
This high-throughput method is used in early discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9][10][11]
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Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.
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Methodology:
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Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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In a 96-well plate, add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[12]
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Measure the concentration of the compound in the supernatant after filtering out any precipitate. This can be done using techniques like HPLC-UV, LC-MS, or nephelometry (which measures light scattering from undissolved particles).[11][13]
-
-
Causality: This method mimics the conditions of many in vitro biological assays where a compound is rapidly diluted from a DMSO stock. Poor kinetic solubility can lead to compound precipitation in the assay well, resulting in inaccurate and unreliable biological data.
Caption: Workflow for Kinetic Solubility Determination.
3.1.2. Thermodynamic Solubility Assay
This method measures the true equilibrium solubility of the solid compound in a solvent.[14][15][16]
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Objective: To determine the saturation concentration of the compound at equilibrium.
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Methodology:
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Add an excess of the solid compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Seal the vial and shake at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Visually inspect to confirm that undissolved solid remains.
-
Filter the solution to remove the excess solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV, with a calibration curve.[15][17]
-
-
Causality: Thermodynamic solubility is a more fundamental property and is critical for understanding the maximum achievable concentration for formulation development, particularly for oral dosage forms.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity Determination (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and ADME properties.
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logP: The partition coefficient for the neutral form of the molecule.
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logD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms. For an ionizable compound like 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate, logD is the more physiologically relevant parameter.[18][19]
Shake-Flask Method for logD determination
This is the "gold standard" method for determining lipophilicity.[18][20][21]
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Objective: To measure the ratio of the compound's concentration in n-octanol versus an aqueous buffer at a specific pH.
-
Methodology:
-
Prepare a solution of the compound in a biphasic system of n-octanol and a buffer of the desired pH (e.g., pH 7.4).
-
Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached (typically several hours).
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous)
-
-
Causality: The logD value provides a quantitative measure of the lipophilicity-hydrophilicity balance. A logD in the range of 1-3 is often considered optimal for oral drug absorption, balancing the need for aqueous solubility in the gut with the ability to permeate lipid cell membranes.
Ionization Constant (pKa) Determination
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the pKa of the azetidinyl nitrogen is the most relevant.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.[5][6][22][23][24]
-
Objective: To determine the pKa by measuring the change in pH of a solution of the compound upon the addition of a titrant.
-
Methodology:
-
Dissolve a precise amount of the compound in water or a co-solvent system if solubility is an issue.
-
Make the solution acidic by adding a strong acid (e.g., HCl) to ensure the azetidinyl nitrogen is fully protonated.
-
Slowly titrate the solution with a standardized strong base (e.g., NaOH), recording the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[22]
-
-
Causality: The pKa value is essential for predicting the charge state of the molecule at different physiological pH values (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4). The charge state profoundly influences solubility, absorption, and interaction with transporters and targets.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that provides a detailed profile of a material's interaction with water vapor.[7][8][25][26]
-
Objective: To quantify the amount and rate of water vapor uptake by the solid compound as a function of relative humidity (RH).
-
Methodology:
-
A small, accurately weighed sample of the compound is placed in the DVS instrument.
-
The sample is typically dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.
-
The RH of the chamber is then increased in a stepwise manner (e.g., from 0% to 90% in 10% increments), and the change in sample mass is recorded at each step until equilibrium is reached.[8]
-
A desorption curve can also be generated by subsequently decreasing the RH.
-
-
Causality: DVS analysis is crucial for solid-state characterization. High hygroscopicity can lead to issues with powder flow, caking, chemical degradation, and inaccurate weighing. The results inform decisions on packaging, storage conditions, and formulation strategies.[26]
Conclusion and Future Directions
The physicochemical properties of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate are a complex interplay of its constituent parts. While predictions based on its structure provide a valuable starting point, rigorous experimental characterization is non-negotiable for any serious drug development program. The protocols outlined in this guide represent the industry-standard approach to generating the high-quality data needed to understand a compound's behavior and potential.
The presence of the TFA counter-ion is a particularly important consideration. Researchers must be aware that TFA itself can have biological effects and that its hygroscopic nature can influence solid-state properties. By systematically applying these validated methodologies, researchers can build a comprehensive physicochemical profile, enabling informed decisions, mitigating risks, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.
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